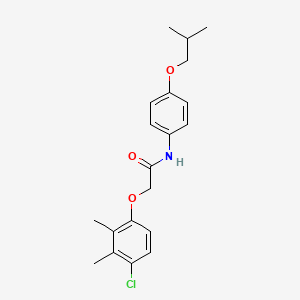![molecular formula C16H16INO B14802262 N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)
N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline typically involves the condensation of 2-ethoxybenzaldehyde with 3-iodo-4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact.
化学反应分析
Types of Reactions
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles in the presence of a suitable catalyst.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include the corresponding amine.
科学研究应用
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- N-(2-ethoxybenzylidene)-4-methylaniline
- N-(2-ethoxybenzylidene)-3-chloro-4-methylaniline
- N-(2-ethoxybenzylidene)-3-bromo-4-methylaniline
Uniqueness
N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
属性
分子式 |
C16H16INO |
|---|---|
分子量 |
365.21 g/mol |
IUPAC 名称 |
1-(2-ethoxyphenyl)-N-(3-iodo-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H16INO/c1-3-19-16-7-5-4-6-13(16)11-18-14-9-8-12(2)15(17)10-14/h4-11H,3H2,1-2H3 |
InChI 键 |
GQVMVGRVVVGIPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C=NC2=CC(=C(C=C2)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)




![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

